5-Amino-6-bromo-1H-benzo[d]imidazol-2(3H)-one
Overview
Description
5-Amino-6-bromo-1H-benzo[d]imidazol-2(3H)-one is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their wide range of biological activities and are often used as core structures in pharmaceuticals. The presence of both amino and bromo substituents on the benzimidazole ring makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-6-bromo-1H-benzo[d]imidazol-2(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-1,2-phenylenediamine and urea.
Cyclization Reaction: The key step involves the cyclization of 4-bromo-1,2-phenylenediamine with urea under acidic conditions to form the benzimidazole ring.
Purification: The crude product is then purified using recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
5-Amino-6-bromo-1H-benzo[d]imidazol-2(3H)-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an alkylamine.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar solvents like DMF or DMSO with a base such as K2CO3 or NaH.
Oxidation: Common oxidizing agents include H2O2 or KMnO4.
Reduction: Reducing agents such as NaBH4 or LiAlH4 are commonly used.
Coupling Reactions: Palladium catalysts and ligands are often employed in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a 5-amino-6-substituted benzimidazole derivative.
Scientific Research Applications
5-Amino-6-bromo-1H-benzo[d]imidazol-2(3H)-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 5-Amino-6-bromo-1H-benzo[d]imidazol-2(3H)-one depends on its specific application. In biological systems, it may act by:
Enzyme Inhibition: Binding to the active site of an enzyme and preventing substrate access.
Receptor Modulation: Interacting with cell surface receptors to modulate signal transduction pathways.
DNA Intercalation: Inserting itself between DNA base pairs, thereby disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1H-benzo[d]imidazole-2(3H)-thione: Similar structure but with a thione group instead of an amino group.
6-Bromo-1H-benzo[d]imidazole: Lacks the amino group, making it less versatile in chemical reactions.
5-Amino-1H-benzo[d]imidazole-2(3H)-one: Similar but without the bromo substituent, affecting its reactivity and biological activity.
Uniqueness
5-Amino-6-bromo-1H-benzo[d]imidazol-2(3H)-one is unique due to the presence of both amino and bromo groups, which provide a balance of reactivity and stability
Properties
IUPAC Name |
5-amino-6-bromo-1,3-dihydrobenzimidazol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3O/c8-3-1-5-6(2-4(3)9)11-7(12)10-5/h1-2H,9H2,(H2,10,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWPYFCGHXZCCIN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC2=C1NC(=O)N2)Br)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40368510 | |
Record name | 5-Amino-6-bromo-1,3-dihydro-benzoimidazol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40368510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96222-57-0 | |
Record name | 5-Amino-6-bromo-1,3-dihydro-benzoimidazol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40368510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-amino-6-bromo-2,3-dihydro-1H-1,3-benzodiazol-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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